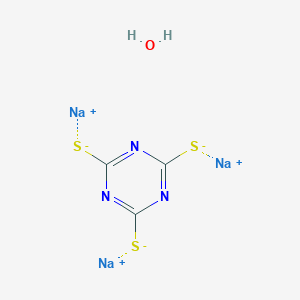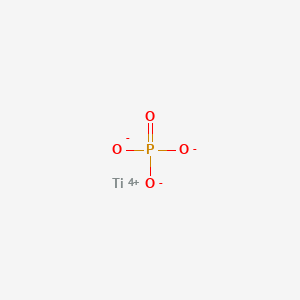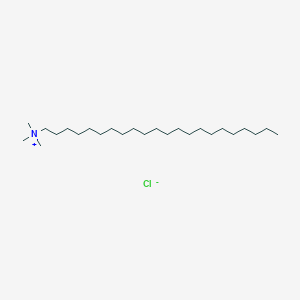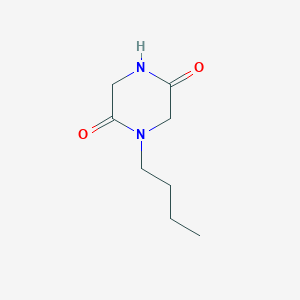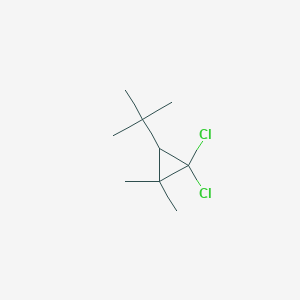
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a cyclopropane derivative that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool for studying the mechanisms of various biological processes. In
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane has been used in a variety of scientific research applications. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used to probe the active site of enzymes and to study the mechanisms of enzyme-catalyzed reactions. It has also been used in the synthesis of complex organic molecules and in the study of the reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is not well understood. However, it is believed to act as a reactive electrophile, reacting with nucleophiles such as amino acids and nucleotides. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes.
Biochemische Und Physiologische Effekte
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a highly reactive compound that can cause damage to biological molecules such as proteins, DNA, and RNA. As a result, it is not suitable for use in vivo. However, it has been used in vitro to study the effects of reactive electrophiles on biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane in lab experiments is its high reactivity. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes. However, its high reactivity also makes it difficult to work with, and it requires careful handling and purification to ensure its purity.
Zukünftige Richtungen
For the use of this compound include the development of new synthetic methods, the development of new drugs and therapies, and further research into its mechanism of action.
Synthesemethoden
The synthesis of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane involves the reaction of tert-butyl chloride and dichloromethane in the presence of a strong base such as sodium hydride. The reaction yields a mixture of products, which can be separated and purified using various chromatography techniques. The purity of the final product is critical for its use in scientific research.
Eigenschaften
CAS-Nummer |
17171-92-5 |
|---|---|
Produktname |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
Molekularformel |
C9H16Cl2 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
3-tert-butyl-1,1-dichloro-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-7(2,3)6-8(4,5)9(6,10)11/h6H,1-5H3 |
InChI-Schlüssel |
LFKAUQAAELSUAM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
Kanonische SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
Synonyme |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



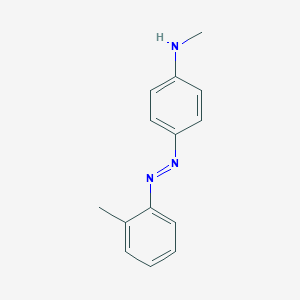
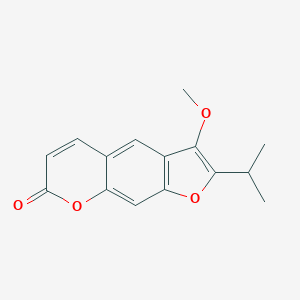
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
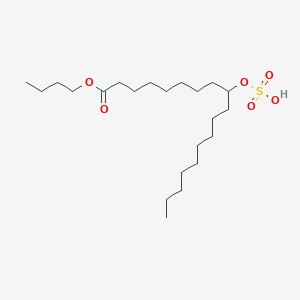
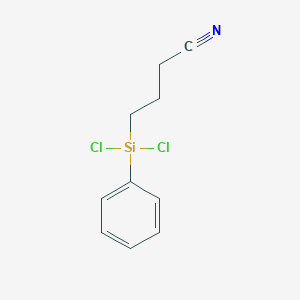
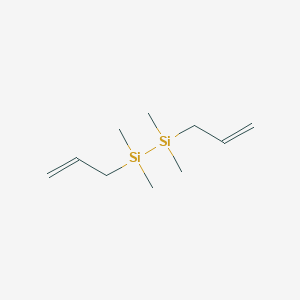
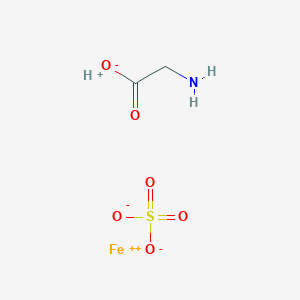
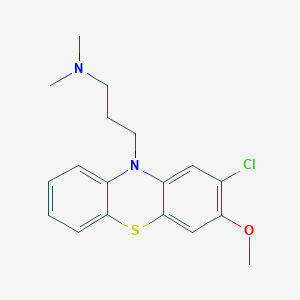
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
